molecular formula C9H10F3NO2 B15067539 Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B15067539
M. Wt: 221.18 g/mol
InChI Key: UKSCRQUSYXTKSE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate (CAS: 2163771-80-8) is a fluorinated pyrrole derivative with the molecular formula C₉H₁₁F₃N₂O₂ and a molecular weight of 236.19 g/mol . The compound features a trifluoroethyl substituent at the 4-position of the pyrrole ring and an ester group at the 2-position. Fluorinated pyrroles are of significant interest in medicinal chemistry due to the enhanced metabolic stability, lipophilicity, and bioavailability imparted by fluorine substituents .

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H10F3NO2/c1-2-15-8(14)7-3-6(5-13-7)4-9(10,11)12/h3,5,13H,2,4H2,1H3

InChI Key

UKSCRQUSYXTKSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Bioactivity/Application Reference
This compound 4-(CF₃CH₂), 2-COOEt 236.19 Not reported Discontinued; potential medicinal chemistry applications
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (238) 4-(3-F-C₆H₃(CF₃)-CO), 3-CH₃, 2-COOEt 496.2 (M-1) δ 8.16 (s, 1H), 7.92–8.09 (m, 3H), 4.24 (q, J = 9.2 Hz) Antimalarial lead optimization
Ethyl 4-chloro-1H-pyrrole-2-carboxylate 4-Cl, 2-COOEt 175.60 Not reported Intermediate for cross-coupling reactions
Ethyl 4-cyano-1H-pyrrole-2-carboxylate 4-CN, 2-COOEt 164.14 Not reported Synthesized via palladium-catalyzed cyanation
Ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-4-(3-(trifluoromethyl)benzoyl)-1H-pyrrole-2-carboxylate (239) 4-(CF₃-C₆H₄-CO), 3-CH₃, 1-Ts, 2-COOEt Not characterized Not reported Antimalarial candidate (unpurified)
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate 4-SO₂Cl, 3-F, 1-CH₃, 2-COOEt 249.67 Not reported Reactive intermediate for sulfonamide synthesis

Key Observations:

Trifluoroethyl vs. Trifluoromethylbenzoyl Groups: The trifluoroethyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability compared to non-fluorinated analogues. The trifluoroethyl substituent (CF₃CH₂) is less electronegative than a direct trifluoromethyl (CF₃) group but offers greater conformational flexibility .

Chloro and Cyano Substituents: Chlorine (e.g., Ethyl 4-chloro-1H-pyrrole-2-carboxylate) and cyano groups (e.g., Ethyl 4-cyano-1H-pyrrole-2-carboxylate) are smaller substituents that facilitate nucleophilic substitution or cross-coupling reactions, making them versatile intermediates . However, they lack the lipophilicity-enhancing effects of fluorine.

Sulfonyl and Tosyl Derivatives :

  • Sulfonyl chloride derivatives (e.g., Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate) are highly reactive, enabling further functionalization into sulfonamides, which are common in protease inhibitors . The tosyl (4-methylbenzenesulfonyl) group in compound 239 acts as a protecting group, enhancing stability during synthesis .

Notes

Fluorine’s Role :

  • Fluorine substituents improve bioavailability by reducing basicity of adjacent amines and enhancing membrane permeability . However, excessive fluorination can lead to metabolic inertness, complicating drug clearance .

Structural Flexibility :

  • The trifluoroethyl group balances electronic effects and steric demands, making it preferable over bulkier aryl trifluoromethyl groups in certain therapeutic contexts .

Future Directions :

  • Comparative studies on the metabolic stability and binding affinity of trifluoroethyl-containing pyrroles versus their benzoyl or sulfonyl counterparts are needed to optimize their pharmacological profiles.

Biological Activity

Ethyl 4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may improve its bioavailability and metabolic stability. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NO2C_9H_{10}F_3NO_2 with a molar mass of approximately 237.18 g/mol. The pyrrole ring structure contributes to its diverse reactivity and biological properties.

Property Value
Molecular FormulaC9H10F3NO2C_9H_{10}F_3NO_2
Molar Mass237.18 g/mol
Functional GroupsPyrrole, Carboxylate
LipophilicityEnhanced by trifluoroethyl

Pyrrole derivatives are known to interact with various biological targets through multiple mechanisms. The trifluoroethyl group may enhance the compound's binding affinity to these targets, potentially leading to increased pharmacological effects. Studies indicate that compounds containing pyrrole moieties often exhibit diverse biological activities, including:

  • Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Some pyrrole compounds exhibit effectiveness against bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of certain pyrrole derivatives.

Case Studies

  • Anticancer Activity :
    • A study on various pyrrole derivatives indicated that those with trifluoromethyl substitutions demonstrated enhanced anticancer activity against several cancer cell lines. This compound was among the compounds evaluated for its potential to inhibit tumor growth through apoptosis induction .
  • Antimicrobial Properties :
    • In vitro evaluations showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Effects :
    • In a model of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of pyrrole derivatives to optimize their biological activity. Modifications at various positions on the pyrrole ring can significantly influence their pharmacological profiles.

Modification Effect on Activity
Trifluoroethyl substitutionIncreased lipophilicity and potency
Aryl group substitutionsVaried effects on selectivity and potency
Ester vs. amide formsDifferences in bioavailability

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